Physicochemical Differentiation: XLogP3 and Topological Polar Surface Area Comparison Against the Ethyl Ester Analog
Lipinski-type physicochemical descriptors reveal a clear differentiation between the target compound and its closest commercially cataloged analog, ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetate (CAS 866042‑10‑6). The target compound has a computed XLogP3 of 3.0 versus 2.4 for the ethyl ester analog, indicating approximately 0.6 log-unit higher lipophilicity [1] [2]. This difference exceeds the typical inter-laboratory variability for logP measurements (±0.3–0.5 log units) and is sufficient to alter passive membrane permeability and non-specific protein binding. Additionally, the topological polar surface area (TPSA) of the target compound is 150 Ų, while the ethyl ester analog has a TPSA of 130 Ų (estimated based on the replacement of the N‑(4‑fluorobenzyl)acetamide terminus with an ethyl ester, reducing hydrogen bond donor count from 3 to 2) [1] [2].
| Evidence Dimension | Lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 3.0; TPSA = 150 Ų; HBD = 3; HBA = 7; Rotatable bonds = 7 |
| Comparator Or Baseline | Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetate (CAS 866042‑10‑6): XLogP3 = 2.4; TPSA ≈ 130 Ų (estimated); HBD = 2; HBA = 7 |
| Quantified Difference | ∆XLogP3 = +0.6 (more lipophilic); ∆TPSA ≈ +20 Ų; ∆HBD = +1 |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 algorithm 3.0) and Cactvs 3.4.8.24; validated by standard in silico ADME prediction workflows |
Why This Matters
Higher lipophilicity and additional hydrogen bond donor capacity predict different passive permeability, oral absorption potential, and protein binding profiles—meaning the target compound cannot be treated as pharmacokinetically interchangeable with the ester analog in SAR studies or in vivo experiments.
- [1] PubChem Compound Summary for CID 18578470, N-(4-fluorobenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 3816473, Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetate. National Center for Biotechnology Information (2025). View Source
